Cas no 898413-26-8 (N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzamide)
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzamide
- Benzamide, N-butyl-4-ethoxy-N-(tetrahydro-1,1-dioxido-3-thienyl)-
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- Inchi: 1S/C17H25NO4S/c1-3-5-11-18(15-10-12-23(20,21)13-15)17(19)14-6-8-16(9-7-14)22-4-2/h6-9,15H,3-5,10-13H2,1-2H3
- InChI Key: HWYRITYUKWPJAW-UHFFFAOYSA-N
- SMILES: C(N(CCCC)C1CCS(=O)(=O)C1)(=O)C1=CC=C(OCC)C=C1
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2545-0084-2μmol |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzamide |
898413-26-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2545-0084-5μmol |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzamide |
898413-26-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2545-0084-10μmol |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzamide |
898413-26-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2545-0084-20μmol |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzamide |
898413-26-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2545-0084-1mg |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzamide |
898413-26-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2545-0084-2mg |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzamide |
898413-26-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2545-0084-3mg |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzamide |
898413-26-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2545-0084-4mg |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzamide |
898413-26-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2545-0084-5mg |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzamide |
898413-26-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2545-0084-10mg |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzamide |
898413-26-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzamide Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzamide
N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)-4-ethoxybenzamide (CAS No. 898413-26-8)
N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)-4-ethoxybenzamide (CAS No. 898413-26-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiosemicarbazones and is characterized by its unique structural features, which include a thiolane ring and an ethoxybenzamide moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The thiolane ring in N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)-4-ethoxybenzamide is a key structural motif that imparts significant chemical stability and reactivity. The presence of the dioxo group (S2O) further enhances the compound's ability to form stable complexes with various metal ions, making it a valuable candidate for metal-based drug design. Recent studies have shown that thiosemicarbazones, including those with thiolane rings, exhibit potent antioxidant and anti-inflammatory properties, which are crucial for the treatment of various diseases.
The ethoxybenzamide moiety in this compound is another important structural feature that contributes to its biological activity. Ethoxybenzamides are known for their ability to modulate various biological processes, including enzyme inhibition and receptor binding. In particular, ethoxybenzamides have been shown to exhibit anti-cancer properties by inhibiting key enzymes involved in tumor growth and metastasis. This makes N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)-4-ethoxybenzamide a promising candidate for cancer therapy.
In terms of its synthesis, N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)-4-ethoxybenzamide can be prepared through a multi-step process involving the reaction of 4-ethoxybenzoyl chloride with N-butylthiosemicarbazide in the presence of a suitable base. The formation of the thiolane ring is typically achieved through an intramolecular cyclization reaction, followed by oxidation to form the dioxo group. This synthetic route has been optimized to yield high purity and yield, making it suitable for large-scale production.
The biological evaluation of N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)-4-ethoxybenzamide has revealed several promising properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The compound has also shown selective cytotoxicity towards cancer cells while sparing normal cells, which is a highly desirable property for potential anticancer drugs.
Mechanistically, N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)-4-ethoxybenzamide exerts its anticancer effects through multiple pathways. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and disrupting mitochondrial function. Additionally, the compound can inhibit angiogenesis by targeting key signaling molecules involved in blood vessel formation. These multifaceted mechanisms of action make it a versatile candidate for combination therapy approaches.
Beyond its anticancer properties, N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)-4-ethoxybenzamide has also been investigated for its potential as an anti-inflammatory agent. In vivo studies using animal models have demonstrated its ability to reduce inflammation and oxidative stress in tissues affected by inflammatory diseases such as arthritis and colitis. The compound's antioxidant properties contribute to its anti-inflammatory effects by scavenging free radicals and reducing oxidative damage.
The pharmacokinetic profile of N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)-4-ethoxybenzamide has been extensively studied to ensure its suitability for clinical development. Preclinical data indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It shows good oral bioavailability and a long half-life in plasma, which are advantageous for maintaining therapeutic concentrations over extended periods.
Clinical trials are currently underway to evaluate the safety and efficacy of N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)-4-ethoxybenzamide in human subjects. Early results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
In conclusion, N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)-4-ethoxybenzamide (CAS No. 898413-26-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and multifaceted biological activities make it a valuable candidate for further development as an anticancer and anti-inflammatory agent. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential.
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